4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Tetrahydropyridines (thps), a class of compounds to which this compound belongs, have been found to possess biologically active properties .
Mode of Action
Thps are known to interact with their targets in a variety of ways, depending on the specific structure of the compound .
Biochemical Pathways
Thps have been found to influence a variety of biochemical pathways, depending on their specific structure and the biological context .
Result of Action
Thps have been found to possess biologically active properties, suggesting that they may have significant effects at the molecular and cellular levels .
Action Environment
Like all chemical compounds, its activity is likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dopamine receptors and transporters, influencing the dopaminergic system . The nature of these interactions involves binding to the active sites of enzymes or receptors, leading to modulation of their activity. This compound can also affect the levels of neurotransmitters, thereby impacting biochemical pathways related to neurotransmission .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress and apoptosis . Additionally, it can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to inhibition or activation of their functions . This compound can inhibit mitochondrial complex I, resulting in mitochondrial dysfunction and increased oxidative stress . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its stability and efficacy. Long-term exposure to this compound has been associated with persistent alterations in cellular function, including sustained oxidative stress and mitochondrial damage. These effects are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit neuroprotective effects, while higher doses can lead to neurotoxicity. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxic or adverse effects at high doses include neuronal damage, inflammation, and behavioral impairments.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which is responsible for the metabolism of neurotransmitters . This compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and redox state .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross the blood-brain barrier, allowing it to accumulate in the brain and exert its effects on the central nervous system . Its localization and accumulation are influenced by factors such as lipid solubility and affinity for transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the mitochondria, where it can impact mitochondrial function and induce oxidative stress . Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments . Its presence in the mitochondria is associated with its ability to modulate mitochondrial enzymes and influence cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride typically involves the reaction of pyridine derivatives with tetrahydropyridine intermediates. One common method includes the reduction of N-methylpyridinium salts using borohydride reagents to form the tetrahydropyridine ring . Another approach involves the use of ring-closing olefin metathesis to establish the tetrahydropyridine ring system .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydropyridine: A related compound with similar structural features but different biological activities.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
Pyridine derivatives: Various substituted pyridines with distinct chemical and biological properties.
Uniqueness
4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride is unique due to its specific combination of a pyridine ring and a tetrahydropyridine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-5-yl)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;/h2-4,6-7,12H,1,5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWWZDQLTSWRJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C2=CC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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